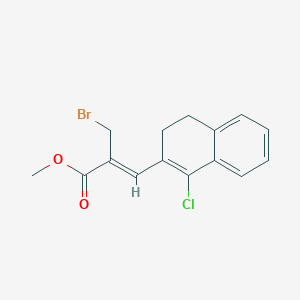
Methyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-methyl 2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound features a bromomethyl group, a chloro-substituted dihydronaphthalene ring, and an acrylate ester moiety, making it a unique and potentially versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 1-chloro-3,4-dihydronaphthalene intermediate.
Bromomethylation: The intermediate undergoes bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Acrylation: The bromomethylated intermediate is then reacted with methyl acrylate under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of (Z)-methyl 2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylate may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
化学反应分析
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the functional groups present in the molecule.
Polymerization: The acrylate moiety allows the compound to undergo polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Polymer Chemistry: Utilized in the development of new polymeric materials with specific properties.
Biology
Bioconjugation: The compound can be used to modify biomolecules for research purposes.
Drug Development:
Medicine
Diagnostic Agents: May be used in the development of diagnostic agents for medical imaging.
Therapeutics: Potential use in the synthesis of therapeutic compounds.
Industry
Materials Science: Used in the production of advanced materials with specific mechanical and chemical properties.
Coatings and Adhesives: Utilized in the formulation of high-performance coatings and adhesives.
作用机制
The mechanism of action of (Z)-methyl 2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylate depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the acrylate moiety can participate in polymerization reactions. The chloro-substituted dihydronaphthalene ring may interact with various molecular targets, influencing the compound’s reactivity and properties.
相似化合物的比较
Similar Compounds
(Z)-methyl 2-(bromomethyl)-3-phenylacrylate: Similar structure but with a phenyl group instead of the chloro-substituted dihydronaphthalene ring.
(Z)-methyl 2-(bromomethyl)-3-(1-methyl-3,4-dihydronaphthalen-2-yl)acrylate: Similar structure but with a methyl group instead of a chloro group.
Uniqueness
Structural Features: The presence of the chloro-substituted dihydronaphthalene ring distinguishes it from other acrylates.
Reactivity: The combination of bromomethyl and acrylate groups provides unique reactivity patterns, making it a versatile compound for various applications.
属性
CAS 编号 |
1242317-02-7 |
|---|---|
分子式 |
C15H14BrClO2 |
分子量 |
341.62 g/mol |
IUPAC 名称 |
methyl (Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H14BrClO2/c1-19-15(18)12(9-16)8-11-7-6-10-4-2-3-5-13(10)14(11)17/h2-5,8H,6-7,9H2,1H3/b12-8+ |
InChI 键 |
JDSYOMXKQIBGQT-XYOKQWHBSA-N |
手性 SMILES |
COC(=O)/C(=C/C1=C(C2=CC=CC=C2CC1)Cl)/CBr |
规范 SMILES |
COC(=O)C(=CC1=C(C2=CC=CC=C2CC1)Cl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















